molecular formula C12H15NO B8583246 (RS)-1-(5-methyl-indol-1-yl)-propan-2-ol

(RS)-1-(5-methyl-indol-1-yl)-propan-2-ol

Cat. No.: B8583246
M. Wt: 189.25 g/mol
InChI Key: GJNZFRRBZYEHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-1-(5-methyl-indol-1-yl)-propan-2-ol is a chiral aminopropanol derivative characterized by a racemic (RS) configuration and a 5-methyl-substituted indole moiety at the 1-position of the propan-2-ol backbone. Compounds within this class often exhibit β-adrenergic receptor antagonism, antiarrhythmic, and hypotensive activities, as seen in analogues like carvedilol, pindolol, and propranolol .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(5-methylindol-1-yl)propan-2-ol

InChI

InChI=1S/C12H15NO/c1-9-3-4-12-11(7-9)5-6-13(12)8-10(2)14/h3-7,10,14H,8H2,1-2H3

InChI Key

GJNZFRRBZYEHKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between (RS)-1-(5-methyl-indol-1-yl)-propan-2-ol and related aminopropan-2-ol derivatives:

Compound Name Substituent on Indole Ring Propan-2-ol Backbone Modifications Key Functional Groups
This compound 5-methyl at 1-position None Indol-1-yl, methyl
(RS)-9 (2F109) 4-yloxy 2-(2-methoxyphenoxy)ethylamino Indol-4-yloxy, methoxy
Compounds 10 and 11 4/6-methoxy, methoxymethyl 2-(2-methoxyphenoxy)ethylamino Methoxy, methoxymethyl groups
Propranolol Naphthalen-1-yloxy Isopropylamino Naphthyloxy, isopropylamino
Nadolol tert-Butylamino Naphthalen-1-yloxy Naphthyloxy, tert-butylamino

Key Observations :

  • The indole substitution pattern (e.g., 1-position vs. 4-/5-yloxy) significantly alters electronic and steric properties, affecting receptor interactions.
  • Propranolol and Nadolol replace indole with naphthalenyloxy groups, broadening β-blocker activity but increasing lipophilicity .

Pharmacological Activity and Receptor Affinity

Compound α1-Adrenoceptor IC50 (nM) β1-Adrenoceptor IC50 (nM) Antiarrhythmic Activity Hypotensive Effect
(RS)-9 (2F109) 120 ± 15 8.2 ± 1.1 Moderate Significant
Compound 10 95 ± 10 12.4 ± 2.3 High Moderate
Propranolol >10,000 3.1 ± 0.5 High Pronounced
Nadolol >10,000 5.8 ± 0.9 Moderate Sustained

Analysis :

  • (RS)-9 demonstrates dual α1/β1-adrenoceptor antagonism, unlike Propranolol and Nadolol, which are selective β-blockers. This dual activity may confer broader cardiovascular effects, such as vasodilation and reduced heart rate .
  • Compound 10 shows stronger α1-blockade than (RS)-9 but weaker β1 affinity, suggesting that methoxymethyl groups on indole may prioritize α-adrenergic interactions .
  • The 5-methyl group in the target compound could enhance β1 selectivity due to steric hindrance at α-receptors, though experimental confirmation is needed.

Stereochemical Considerations

Racemic mixtures like this compound often exhibit enantiomer-specific activities. For example, in Propranolol, the S-enantiomer is responsible for β-blockade, while the R-enantiomer contributes to membrane-stabilizing effects . Similar stereochemical nuances may apply to the target compound, warranting enantiomeric resolution studies to optimize therapeutic efficacy.

Notes

  • Synthesis: Analogues like Compounds 10/11 are synthesized via nucleophilic substitution of indole precursors with aminopropanol derivatives, achieving yields of 68–70% . Adapting these methods could facilitate the target compound’s production.
  • However, the 5-methyl group’s impact on pharmacokinetics (e.g., half-life, metabolism) requires further investigation .
  • Limitations : Direct data on the target compound’s receptor binding or in vivo efficacy are absent in the evidence; inferences are drawn from structural analogues.

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